Narirutin

Catalog No.
S536703
CAS No.
14259-46-2
M.F
C27H32O14
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Narirutin

CAS Number

14259-46-2

Product Name

Narirutin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C27H32O14

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3

InChI Key

HXTFHSYLYXVTHC-UHFFFAOYSA-N

SMILES

C[C@@H]1O[C@H]([C@@H]([C@@H]([C@H]1O)O)O)OC[C@H]2O[C@H]([C@@H]([C@H]([C@@H]2O)O)O)Oc3cc4c(C(C[C@@H](c5ccc(O)cc5)O4)=O)c(O)c3

Solubility

Soluble in DMSO

Synonyms

Narirutin, Isonaringenin, Isonaringin, Naringenin 7-beta-rutinoside, Naringenin 7-O-rutinoside, (2S)-Narirutin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Description

The exact mass of the compound Narirutin is 580.179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of dihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Treatment

Diabetes Treatment

Anti-inflammatory Treatment

Antioxidant Treatment

Anti-allergic Treatment

Cardioprotective Treatment

Neuroprotective Treatment

Hepatoprotective Treatment

Antimicrobial Treatment

Antiviral Treatment

Anti-aging Treatment

Antidepressant Treatment

Gliomas Treatment

Prostate Cancer Treatment

Pancreatic Cancer Treatment

Ovarian Cancer Treatment

Narirutin is a flavanone-7-O-glycoside, characterized by its structure that consists of the flavanone naringenin bonded to the disaccharide rutinose. This compound is predominantly found in citrus fruits, particularly in orange juice and grapefruit. Its chemical formula is C27H32O14C_{27}H_{32}O_{14}, and it has gained attention due to its potential health benefits and biological activities .

Research suggests Narirutin's potential health benefits may be due to its interaction with various biological pathways:

  • Anti-inflammatory activity: Narirutin may reduce inflammation by inhibiting the production of inflammatory mediators like cytokines [].
  • Antidepressant activity: Studies suggest Narirutin may improve mood and behavior in animal models of depression, possibly by affecting neurotransmitter levels [].
  • Anti-cancer activity: Narirutin has been shown to inhibit the growth of prostate cancer cells in vitro, potentially by targeting specific enzymes [].

These mechanisms require further investigation to fully understand their implications for human health.

  • Limited information is available on the specific toxicity of Narirutin. However, as a natural compound found in citrus fruits, it is generally considered safe for consumption in moderate amounts through dietary sources [].
  • More research is needed to determine the safety profile of concentrated or isolated Narirutin supplements.
Typical of flavonoids. These include:

  • Hydrolysis: Narirutin can be hydrolyzed to yield naringenin and rutinose. This reaction is facilitated by enzymes such as glycosidases.
  • Oxidation: The flavanone structure allows for oxidation reactions, which can lead to the formation of different flavonoid derivatives.
  • Methylation: Narirutin can also be methylated at various positions, leading to the formation of O-methylated derivatives .

Narirutin exhibits a range of biological activities, making it a compound of interest in pharmacology:

  • Anti-inflammatory Properties: It has been shown to attenuate inflammatory responses by inhibiting pathways such as NF-κB and MAPKs activation .
  • Antioxidant Activity: Narirutin demonstrates significant antioxidant properties, contributing to its protective effects against oxidative stress .
  • Anticancer Potential: Research indicates that narirutin may modify molecular targets linked to cancer development, including drug transporters and transcription factors .

Narirutin can be synthesized through several methods:

  • Enzymatic Hydrolysis: This method involves the enzymatic conversion of naringin, a more complex glycoside found in citrus fruits, into narirutin.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions that involve the coupling of naringenin with rutinose or similar sugar moieties.
  • Extraction from Natural Sources: Narirutin can also be isolated from citrus peels or juices using solvent extraction techniques .

Narirutin has several applications across different fields:

  • Nutraceuticals: Due to its health benefits, narirutin is often included in dietary supplements aimed at reducing inflammation and oxidative stress.
  • Pharmaceuticals: Its potential anticancer properties make it a candidate for further research in cancer therapeutics.
  • Cosmetics: The antioxidant properties of narirutin are utilized in cosmetic formulations aimed at skin protection and anti-aging .

Studies have shown that narirutin interacts with various biological targets:

  • Drug Transporters: It has been observed to influence the activity of certain drug transporters, which may affect drug bioavailability and efficacy.
  • Cell Cycle Regulators: Narirutin may modulate cell cycle mediators, impacting cellular proliferation and apoptosis in cancer cells .
  • Inflammatory Pathways: Its role in inhibiting inflammatory pathways highlights its potential use in managing chronic inflammatory conditions .

Several compounds share structural similarities with narirutin, including:

CompoundStructure TypeUnique Features
NaringeninFlavanoneAglycone form; lacks glycosidic bond with sugar.
RutinFlavonol glycosideContains quercetin as aglycone; more complex structure.
HesperidinFlavanone glycosideContains a different sugar moiety; found in citrus fruits.
QuercetinFlavonoidKnown for strong antioxidant properties; does not contain a sugar moiety.

Narirutin's uniqueness lies in its specific glycosidic bond with rutinose, which distinguishes it from other flavonoids and contributes to its distinct biological activities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

580.17920569 g/mol

Monoisotopic Mass

580.17920569 g/mol

Boiling Point

924.00 to 925.00 °C. @ 760.00 mm Hg

Heavy Atom Count

41

Appearance

Solid powder

Melting Point

160 - 165 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06M5EAT0YC

Other CAS

14259-46-2

Wikipedia

Narirutin
NNE1

Dates

Modify: 2023-08-15
1: Li Y, Du Y, Yang J, Xiu Z, Yang N, Zhang J, Gao Y, Li B, Shi H. Narirutin produces antidepressant-like effects in a chronic unpredictable mild stress mouse model. Neuroreport. 2018 Jul 18. doi: 10.1097/WNR.0000000000001102. [Epub ahead of print] PubMed PMID: 30028378.
2: Chakraborty S, Basu S. Multi-functional activities of citrus flavonoid narirutin in Alzheimer's disease therapeutics: An integrated screening approach and in vitro validation. Int J Biol Macromol. 2017 Oct;103:733-743. doi: 10.1016/j.ijbiomac.2017.05.110. Epub 2017 May 19. PubMed PMID: 28528948.
3: Liu LN, Wang Y, Jin HY, Ma SC, Liu JP. Application of immunoaffinity purification technology as the pretreatment technology for traditional Chinese medicine: Its application to analysis of hesperidin and narirutin in traditional Chinese medicine preparations containing Citri reticulatae Pericarpium. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 15;1021:122-128. doi: 10.1016/j.jchromb.2015.10.005. Epub 2015 Oct 22. PubMed PMID: 26526495.
4: Park HY, Ha SK, Eom H, Choi I. Narirutin fraction from citrus peels attenuates alcoholic liver disease in mice. Food Chem Toxicol. 2013 May;55:637-44. doi: 10.1016/j.fct.2013.01.060. Epub 2013 Feb 13. PubMed PMID: 23416143.
5: Ha SK, Park HY, Eom H, Kim Y, Choi I. Narirutin fraction from citrus peels attenuates LPS-stimulated inflammatory response through inhibition of NF-κB and MAPKs activation. Food Chem Toxicol. 2012 Oct;50(10):3498-504. doi: 10.1016/j.fct.2012.07.007. Epub 2012 Jul 17. PubMed PMID: 22813871.
6: Lee S, Khoo CS, Pearson JL, Hennell JR, Bensoussan A. Liquid chromatographic determination of narirutin and hesperidin in Zhi Ke (Citrus aurantium L.) in the form of the raw herb and of the dried aqueous extract. J AOAC Int. 2009 May-Jun;92(3):789-96. PubMed PMID: 19610369.
7: Funaguchi N, Ohno Y, La BL, Asai T, Yuhgetsu H, Sawada M, Takemura G, Minatoguchi S, Fujiwara T, Fujiwara H. Narirutin inhibits airway inflammation in an allergic mouse model. Clin Exp Pharmacol Physiol. 2007 Aug;34(8):766-70. PubMed PMID: 17600554.
8: Zhang J, Brodbelt JS. Screening flavonoid metabolites of naringin and narirutin in urine after human consumption of grapefruit juice by LC-MS and LC-MS/MS. Analyst. 2004 Dec;129(12):1227-33. Epub 2004 Oct 26. PubMed PMID: 15565223.
9: Manach C, Morand C, Gil-Izquierdo A, Bouteloup-Demange C, Rémésy C. Bioavailability in humans of the flavanones hesperidin and narirutin after the ingestion of two doses of orange juice. Eur J Clin Nutr. 2003 Feb;57(2):235-42. PubMed PMID: 12571654.
10: Puig DG, Pérez ML, Fuster MD, Ortuño A, Sabater F, Porras I, Lidón AG, Del Río JA. Effect of ethylene on naringin, narirutin and nootkatone accumulation in grapefruit. Planta Med. 1995 Jun;61(3):283-5. PubMed PMID: 17238080.

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